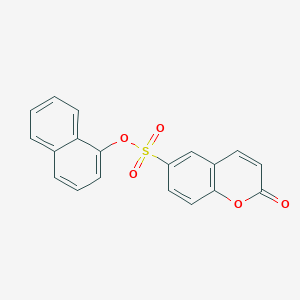

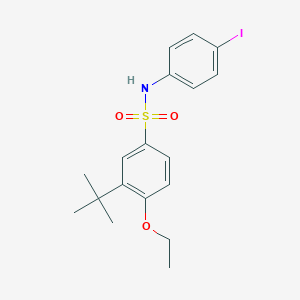

naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate (NCS) is a synthetic organic compound that has been used in a variety of scientific applications. NCS is a relatively new compound that has only been around for a few decades, and has been utilized in a wide range of research fields. NCS has been used in various areas of research including biochemistry, pharmacology, and drug development. NCS has a wide range of potential applications due to its unique properties and ability to interact with a variety of molecules.

科学的研究の応用

Medicine

Compounds similar to naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate, such as aminophosphonates, have been discovered to have applications in medicine . They are known as peptide enzyme inhibitors due to their ability to mimic the transition states of amines and esters in biological processes .

Agrochemistry

Aminophosphonates, which share some structural similarities with the compound , have also found use in agrochemistry . Their unique properties make them suitable for various applications in this field .

Cancer Treatment

Naphthalenylchalcone derivatives, which are structurally related to naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate, have shown cytotoxic effects on HCT116 human colon cancer cells . This suggests potential applications in the development of chemotherapeutic agents .

Antioxidant Activity

Coumarin derivatives, which are structurally related to 2-oxo-2H-chromene-6-sulfonate, have been explored for their antioxidant activity . This suggests potential applications in the development of antioxidant drugs or supplements.

Anti-HIV Agents

Coumarin hybrids have been synthesized as potential anti-HIV agents . Given the structural similarity between coumarins and 2-oxo-2H-chromene-6-sulfonate, there could be potential for similar applications.

Anti-Inflammatory Agents

Chalcone derivatives, which share some structural similarities with naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate, have shown anti-inflammatory effects . This suggests potential applications in the development of anti-inflammatory drugs.

作用機序

Target of Action

Similar compounds have been shown to interact with various targets involved in multidrug resistance (mdr) in cancer cells, such as p-glycoprotein, bcrp, abcb5, egfr, and p53 .

Mode of Action

It’s worth noting that related compounds have demonstrated cytotoxicity on cell lines expressing different mechanisms of drug resistance . This suggests that naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate may interact with its targets in a way that bypasses these resistance mechanisms.

Biochemical Pathways

The compound affects multiple biochemical pathways, including cell cycle regulation, mitochondrial dysfunction, apoptosis signaling, and EIF2 signaling . It stimulates the generation of excessive reactive oxygen species and the collapse of mitochondria membrane potential, accompanied by the arrest of the cell cycle in the G2M phase and apoptosis induction . It also triggers endoplasmic reticulum (ER) stress, evidenced by the activation of p-PERK, p-eIF2α, ATF4, and CHOP .

Pharmacokinetics

The compound’s ability to bypass p-gp-mediated resistance suggests that it may have favorable absorption and distribution properties

Result of Action

The compound’s action results in significant cytotoxicity in multidrug-resistant cancer cell lines . This is accompanied by the generation of reactive oxygen species, mitochondrial dysfunction, cell cycle arrest, and apoptosis . The compound also triggers ER stress, leading to the activation of a stress response pathway .

Action Environment

The compound’s ability to bypass p-gp-mediated resistance suggests that it may be less affected by certain cellular defense mechanisms

特性

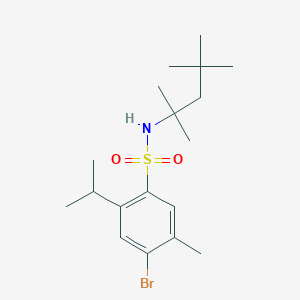

IUPAC Name |

naphthalen-1-yl 2-oxochromene-6-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O5S/c20-19-11-8-14-12-15(9-10-17(14)23-19)25(21,22)24-18-7-3-5-13-4-1-2-6-16(13)18/h1-12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUVANKWCXEXKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2-bromo-4,5-dichlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6434515.png)

![6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6434529.png)

![N-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6434608.png)